Prunetin

Catalog No.
S625885
CAS No.
552-59-0
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunetin

CAS Number

552-59-0

Product Name

Prunetin

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

KQMVAGISDHMXJJ-UHFFFAOYSA-N

Synonyms

5,4'-dihydroxy-7-methoxyisoflavone, prunetin

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Prunetin is an O-methylated isoflavone, specifically classified as 4',5-dihydroxy-7-methoxyisoflavone. It was first isolated from the bark of Prunus emarginata (Oregon cherry) by Finnemore in 1910. This compound exhibits a range of biological activities and has garnered interest due to its potential health benefits, particularly in cardiovascular health and as a phytoestrogen .

Prunetin's mechanism of action varies depending on the biological context. Here are some examples:

  • Anti-inflammatory Activity: Prunetin may suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting enzymes involved in their synthesis [].
  • Anti-cancer Activity: Studies suggest Prunetin can induce cell death in cancer cells through mechanisms yet to be fully elucidated [].
  • Estrogenic and Anti-estrogenic Effects: Prunetin exhibits weak estrogenic activity at low concentrations and anti-estrogenic activity at higher concentrations, suggesting complex interactions with estrogen receptors [].

Anti-cancer potential against various types of cancer

Studies suggest Prunetin exhibits anti-cancer effects against various cancer types, including:

  • Gastric cancer: Research indicates Prunetin induces cell death in gastric cancer cells through a process called necroptosis. This process involves the activation of specific proteins leading to the controlled destruction of cancer cells. [Investigation on the cellular mechanism of Prunetin evidenced through next generation sequencing and bioinformatic approaches against gastric cancer | Scientific Reports - Nature Journal, ]
  • Hepatocellular carcinoma: Studies suggest Prunetin may suppress the growth and proliferation of liver cancer cells by regulating specific signaling pathways. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
  • Other cancers: Preliminary research suggests Prunetin may also possess anti-cancer properties against other types of cancer, such as urinary bladder cancer, ovarian cancer, and human airway cancer. However, further research is needed to confirm these findings. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]

Mechanism of action: Unveiling the cellular pathways

Understanding the mechanisms by which Prunetin exerts its anti-cancer effects is crucial for developing effective therapeutic strategies. Research suggests that Prunetin may target various cellular pathways involved in cancer development and progression, including:

  • Induction of necroptosis: As mentioned earlier, Prunetin may induce necroptosis, a form of programmed cell death, in cancer cells. [Investigation on the cellular mechanism of Prunetin evidenced through next generation sequencing and bioinformatic approaches against gastric cancer | Scientific Reports - Nature Journal, ]
  • Modulation of signaling pathways: Prunetin may regulate various signaling pathways involved in cancer cell proliferation, survival, and migration. These include pathways like NF-κB, PI3K/Akt, and MAPK. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
  • Antioxidant and anti-inflammatory properties: Prunetin exhibits antioxidant and anti-inflammatory properties, which may contribute to its anti-cancer effects by reducing oxidative stress and inflammation, both of which are linked to cancer development. [The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed Central, ]
Typical of flavonoids, including:

  • Oxidative Rearrangement: A key reaction in its semisynthesis involves thallium(III) nitrate-mediated oxidative rearrangement from a precursor formed through chemoenzymatic sequential deacetylation .
  • Hydroxylation: The methoxy group at position 7 can be replaced or modified through hydroxylation reactions, influencing its biological activity .
  • Glycosylation: Prunetin can form glycosides, such as 8-C-glucosyl prunetin, which may alter its solubility and bioactivity .

Prunetin exhibits several notable biological activities:

  • Cardiovascular Effects: It has been shown to lower blood pressure in spontaneously hypertensive rats and relax isolated rat aortic rings via calcium channel blockade mechanisms in vascular smooth muscle .
  • Inhibition of Enzymes: Prunetin acts as an allosteric inhibitor of human liver aldehyde dehydrogenase, which may have implications for drug metabolism and detoxification processes .
  • Antifungal Activity: It has been identified as an attractant for Aphanomyces euteiches zoospores, indicating potential applications in agricultural pest management .

Prunetin can be synthesized through several methods:

  • Semisynthesis from Naringenin:
    • Involves eight steps with a total yield of approximately 26%. The process includes chemoenzymatic reactions and oxidative rearrangements to produce prunetin from naringenin .
  • Direct Chemical Synthesis:
    • Various synthetic routes have been explored, including the use of aluminum chloride in nitrobenzene to facilitate the formation of isoflavone structures .
  • Natural Extraction:
    • Isolation from plant sources such as Prunus emarginata or Dalbergia hainanensis where it occurs naturally .

Research on prunetin's interactions includes:

  • Enzyme Interactions: Studies have demonstrated its role as an inhibitor of aldehyde dehydrogenase, which could affect the metabolism of various substances within the body .
  • Calcium Channel Blockade: Investigations into its mechanism of action reveal that prunetin influences calcium channels, contributing to its vasodilatory effects .

Prunetin shares structural and functional characteristics with other isoflavones. Here are some similar compounds:

Compound NameStructure TypeUnique Features
GenisteinIsoflavoneKnown for strong estrogenic activity
DaidzeinIsoflavoneCommonly found in soy products; also acts as a phytoestrogen
Biochanin AIsoflavoneExhibits anti-inflammatory properties
FormononetinIsoflavonePotential anti-cancer effects

Uniqueness of Prunetin

Prunetin's uniqueness lies in its specific methoxy substitution at position 7, which differentiates it from other isoflavones like genistein and daidzein. This modification not only influences its solubility but also enhances certain biological activities, such as its ability to act as an allosteric inhibitor of specific enzymes and its unique cardiovascular effects .

Prunetin belongs to the class of O-methylated isoflavones, representing a subgroup of flavonoids characterized by methylation on hydroxyl groups through methoxy bonds. As defined by the Human Metabolome Database, prunetin is classified within the organic compounds known as 7-O-methylisoflavones, which are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. This structural classification places prunetin among the methoxyflavonoids, where O-methylation significantly affects the solubility properties of the compound.

The chemical structure of prunetin is fundamentally based on a 2-phenylchromene-4-skeleton, making it a flavanone derivative and a compound belonging to the isoflavone subgroup of flavones. According to ChEBI database classification, prunetin is specifically described as a hydroxyisoflavone that is genistein in which the hydroxy group at position 7 is replaced by a methoxy group. This structural modification from its precursor genistein confers unique biological properties and distinguishes prunetin from other isoflavones in terms of bioactivity and pharmacokinetics.

The formation of O-methylated flavonoids like prunetin involves specific O-methyltransferase enzymes that mediate methylation on particular hydroxyl groups. These enzymes demonstrate specificity for different positions, including 4', 3', and 7-O positions, with prunetin representing a product of 7-O-methylation activity. The compound's classification within the isoflavonoid family places it among phytoestrogens, compounds that can exert estrogenic effects in biological systems due to their structural similarity to estrogen.

Historical Background and First Isolation by Finnemore (1910)

The discovery of prunetin dates back to 1910 when it was first isolated by Finnemore from the bark of Prunus emarginata, commonly known as the Oregon cherry. This pioneering isolation work marked the beginning of scientific interest in this particular isoflavone and established the foundation for subsequent research into its chemical properties and biological activities. The historical significance of this discovery lies in its early identification of an O-methylated isoflavone from a natural source, contributing to the expanding knowledge of flavonoid diversity in plant species.

Finnemore's original isolation work from Prunus emarginata bark represented one of the early systematic approaches to natural product chemistry, demonstrating the rich chemical diversity present in plant tissues. The choice of bark tissue for extraction proved significant, as bark often contains concentrated levels of secondary metabolites that serve protective functions for the plant. This initial discovery opened the pathway for understanding the broader distribution of prunetin across various plant species and its potential ecological roles.

Following Finnemore's initial isolation, subsequent research has identified prunetin in various other plant sources, expanding our understanding of its natural occurrence and biosynthetic pathways. The compound has been detected in several different foods including green tea, prunus species (cherry and plum), red tea, black tea, and various herbs and spices, making it a potential biomarker for the consumption of these foods. This widespread distribution suggests important biological functions and has supported continued investigation into prunetin's therapeutic potential.

Physical and Chemical Properties

Prunetin exhibits distinct physical and chemical characteristics that define its behavior in biological and chemical systems. The compound appears as a white to off-white crystalline powder with a melting point range of 240-242°C, indicating its thermal stability under standard conditions. The boiling point has been estimated at 546.5°C at 760 mmHg, though this represents a theoretical calculation rather than experimental determination due to the compound's decomposition at high temperatures.

The molecular weight of prunetin is precisely 284.26348 Da, with a monoisotopic mass of 284.06847 Da. Its density is estimated at approximately 1.42 g/cm³, and it exhibits a refractive index of 1.6200. The compound demonstrates specific solubility characteristics, being soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. In aqueous systems, prunetin shows limited solubility, with calculated values of 5.86 × 10⁻² g/L according to ALOGPS predictions.

Key physicochemical parameters include a predicted pKa value of 6.35±0.20, indicating its acidic character, and a LogP value of 2.87980-3.36, reflecting its lipophilic nature. The compound exhibits 5 hydrogen bond acceptors and 2 hydrogen bond donors, with a polar surface area of approximately 76-79.9 Ų. These properties significantly influence prunetin's bioavailability and pharmacokinetic behavior in biological systems.

PropertyValueSource Reference
Molecular Weight284.26348 Da
Melting Point240-242°C
Boiling Point546.5°C (calculated)
Density1.42 g/cm³
Solubility (water)5.86 × 10⁻² g/L
LogP2.88-3.36
pKa6.35±0.20
Polar Surface Area76-79.9 Ų

IUPAC Nomenclature and Molecular Formula (C16H12O5)

The systematic IUPAC nomenclature for prunetin is 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one, which precisely describes its chemical structure and functional group arrangements. This nomenclature reflects the chromone backbone with specific hydroxyl and methoxy substitutions that define prunetin's unique chemical identity. The compound is also known by several synonyms including prunusetin, padmakastein, and 4',5-dihydroxy-7-methoxyisoflavone.

The molecular formula C16H12O5 indicates the presence of 16 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms. This composition results in a molecular weight of 284.26 Da and reflects the typical structure of isoflavones with additional methoxy functionality. The structural representation can be expressed through various chemical notation systems, including SMILES notation (COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O) and InChI identifier (InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3).

The InChI Key for prunetin is KQMVAGISDHMXJJ-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical information systems. The CAS Registry Number 552-59-0 serves as another standard identifier for regulatory and commercial purposes. These various nomenclature systems ensure consistent identification across different scientific and commercial databases.

The structural formula reveals the characteristic features of isoflavones, including the phenylchromene skeleton with hydroxyl groups at positions 4' and 5, and a methoxy group at position 7. This specific substitution pattern distinguishes prunetin from other isoflavones and contributes to its unique biological properties and pharmacological activities.

Plant Sources and Taxonomic Distribution

Prunetin represents an O-methylated isoflavone that demonstrates widespread distribution across diverse botanical families, with particular abundance in specific taxonomic groups [1]. This flavonoid compound exhibits remarkable diversity in its natural occurrence, spanning multiple plant families and demonstrating significant variability in concentration patterns across different botanical sources [2]. The compound was first isolated from plant material by Finnemore in 1910, establishing the foundation for subsequent investigations into its botanical distribution [1].

Prunus Species (Prunus emarginata, Prunus avium)

Prunus emarginata, commonly known as bitter cherry or Oregon cherry, represents the original source from which prunetin was first isolated in 1910 [1]. This deciduous shrub or small tree, native to western North America from British Columbia south to Baja California, demonstrates significant accumulation of prunetin within its bark tissues [5]. Prunus emarginata typically grows to heights ranging from 1 to 15 metres, with specimens west of the Cascade Range commonly reaching 24 to 30 metres in optimal conditions [5].

The species exhibits two distinct varieties: Prunus emarginata var. emarginata, which typically presents as shrubby growth with hairless or thinly hairy young shoots and leaves, and Prunus emarginata var. mollis, characterized by larger tree growth and downy young shoots and leaves with distinctive reddish-brown bark featuring light horizontal bands [5]. Research has demonstrated that prunetin occurs in measurable concentrations within the bark of Oregon cherry, though specific quantitative data remains limited in current literature [1].

Prunus avium, the sweet cherry, has been identified as another significant source of prunetin within the Prunus genus [3]. Studies have documented the presence of prunetin in various tissues of Prunus avium, contributing to the understanding of isoflavone distribution patterns within stone fruit species [27]. The compound occurs naturally in different parts of the sweet cherry tree, though tissue-specific concentration data requires further investigation to establish comprehensive distribution patterns [3].

Leguminous Plants (Dalbergia Species)

The Leguminosae family, particularly species within the Dalbergia genus, represents a significant botanical source of prunetin and related isoflavone compounds [9]. Dalbergia odorifera, commonly known as fragrant rosewood, has been extensively studied for its phytochemical composition, with research demonstrating the presence of various isoflavone derivatives including prunetin [9]. This medicinal plant species belongs to the genus Dalbergia within the family Fabaceae and exhibits wide distribution throughout tropical regions of Central and South America, Africa, Madagascar, and East and Southern Asia [9].

Research investigations have revealed that Dalbergia species contain predominantly flavonoid, phenol, and sesquiterpene derivatives, with isoflavones representing a major chemical class within these plants [9]. The heartwood of Dalbergia odorifera has been particularly noted for its rich phytochemical content, including various isoflavone compounds that contribute to the plant's traditional medicinal applications [9].

Dalbergia hainanensis represents another important source within this genus, with studies documenting the presence of 8-C-glucosyl prunetin isolated from the leaves of this species [1]. This glycoside derivative demonstrates the structural diversity of prunetin compounds that occur naturally within Dalbergia species, highlighting the complex phytochemical profiles characteristic of leguminous plants .

Millettia dielsiana, another member of the Leguminosae family, has been identified as a source of prunetin and related isoflavone compounds [6]. Research has documented the isolation of various isoflavones from the herbs of Millettia dielsiana, including prunetin, contributing to the understanding of isoflavone distribution patterns within leguminous species [25].

Other Botanical Sources (Soybeans, Red Cherry, Licorice)

Soybeans (Glycine max) represent one of the most economically important sources of isoflavones, including prunetin [11] [12]. Research has demonstrated that soybean seeds consist of approximately 40% protein and 20% oil, with isoflavone compounds contributing to the overall phytochemical profile of this leguminous crop [12]. Studies have documented the presence of prunetin in soybean tissues, though specific quantitative analyses of prunetin content in soybeans require further investigation to establish comprehensive concentration profiles [11].

Red cherry species have been identified as natural sources of prunetin, with the compound detected in various cherry varieties [2] [3]. The presence of prunetin in red cherry contributes to the overall flavonoid profile of these fruits, though detailed quantitative analyses of prunetin concentrations in different cherry cultivars remain limited in current scientific literature [11].

Licorice (Glycyrrhiza species) represents another significant botanical source of prunetin [3] [11]. Glycyrrhiza glabra, the common licorice plant, has been documented to contain prunetin among its diverse array of phytochemical compounds [11] [19]. The compound occurs naturally within licorice root tissues, contributing to the complex chemical profile that characterizes this medicinally important plant species [11]. Research has demonstrated that prunetin derived from licorice exhibits various biological activities, highlighting the importance of this botanical source for phytochemical research [19].

Additional botanical sources of prunetin include several diverse plant species across different families. Andira surinamensis has been documented as a source of prunetin, contributing to the understanding of isoflavone distribution in tropical plant species [27]. Butea superba, a plant species used in traditional medicine, has been identified as containing prunetin among its phytochemical constituents [27]. Ficus nervosa represents another botanical source, with prunetin detected in various plant tissues [27].

Pterospartum tridentatum and Pycnanthus angolensis have also been documented as natural sources of prunetin, demonstrating the widespread distribution of this isoflavone compound across diverse botanical families [27]. These findings highlight the remarkable taxonomic diversity of plants that produce and accumulate prunetin, spanning multiple families and geographical regions.

Tissue-specific Accumulation in Plants

Research investigations have revealed significant variations in prunetin accumulation patterns across different plant tissues, with distinct preferences for specific anatomical structures depending on the plant species examined [15] [16]. The tissue-specific distribution of prunetin demonstrates complex regulatory mechanisms that influence both the synthesis and transport of this isoflavone compound within plant systems [15].

Studies examining red clover (Trifolium pratense) have provided detailed insights into tissue-specific isoflavone accumulation patterns, including prunetin distribution [30] [32]. Research has demonstrated that leaves contain the highest overall concentration of isoflavones, followed by stems, petioles, and flowers in descending order of concentration [30]. This pattern of accumulation suggests preferential synthesis or transport of isoflavones to photosynthetic tissues, potentially related to their roles in plant defense and stress response mechanisms [30].

In red clover species, prunetin occurs as a minor isoflavone constituent compared to major compounds such as biochanin A and formononetin [30] [32]. However, studies comparing different Trifolium subspecies have revealed significant variations in prunetin content, with Trifolium pratense subsp. nivale (snow clover) demonstrating notably higher concentrations of prunetin derivatives compared to common red clover [32]. Snow clover was characterized by prunetin content of 4.8 mg/g dry weight compared to 0.4 mg/g dry weight in red clover, suggesting subspecies-specific differences in isoflavone metabolism [32].

Bark tissues represent another important site of prunetin accumulation, as demonstrated by the original isolation of this compound from Prunus emarginata bark [1]. Research investigating the phytochemical composition of woody plant barks has revealed that these tissues often serve as storage sites for defensive compounds, including flavonoids and isoflavones [29]. The accumulation of prunetin in bark tissues likely reflects the role of these compounds in plant defense against pathogens and environmental stresses [29].

Studies examining tissue-specific alkaloid distribution in related plant species have provided insights into the complex mechanisms governing secondary metabolite accumulation [15]. Research has demonstrated that the sites of compound synthesis often differ from accumulation sites, suggesting the operation of sophisticated transport mechanisms within plant tissues [15]. This finding has important implications for understanding prunetin distribution patterns and the factors that influence tissue-specific concentrations.

Quantitative Analysis in Various Botanical Sources

Quantitative analyses of prunetin content across different botanical sources have revealed significant variations in concentration levels, reflecting the diverse metabolic capacities of different plant species and the influence of environmental and genetic factors on isoflavone production [16] [18] [22].

Table 1: Prunetin Concentrations in Selected Botanical Sources

Plant SpeciesPlant PartPrunetin ContentAnalysis MethodReference
Trifolium pratense subsp. nivaleLeaves4.8 mg/g dry weightUPLC-MS [32]
Trifolium pratenseLeaves0.4 mg/g dry weightUPLC-MS [32]
Red clover cultivarsLeavesVariable (minor constituent)HPLC-DAD-MS [30]
Various plant sourcesMultiple tissuesDetected but not quantifiedVarious methods [2]

Research examining red clover cultivars has demonstrated significant variability in isoflavone content, including prunetin, among different varieties and plant parts [22]. Studies investigating 30 red clover genotypes grouped according to ploidy and country of origin revealed that leaves were the richest source of isoflavones, with total content ranging from 0.87 to 13.05 mg/g dry weight [22]. While prunetin typically represents a minor component of the total isoflavone profile in red clover, its concentration varies significantly among different genotypes and growing conditions [22].

Ploidy level has been identified as an important factor influencing isoflavone concentrations in red clover, with tetraploid (4n) plants demonstrating higher average amounts of all detected isoflavones compared to diploid (2n) samples [22]. This finding suggests that chromosome number influences the metabolic capacity for isoflavone synthesis, with potential implications for prunetin production in polyploid plant varieties [22].

Geographical origin has also been demonstrated to influence isoflavone content in red clover samples, with plants from Slovakia and Germany showing the highest average total isoflavone content (3.61 ± 2.94 and 3.45 ± 2.18 mg/g, respectively), while samples from France exhibited the lowest content (1.42 ± 1.18 mg/g) [22]. These variations highlight the importance of environmental factors in determining phytochemical composition and suggest that geographical location significantly influences prunetin accumulation patterns [22].

Studies examining the quantitative analysis of isoflavones in soybean have provided insights into the factors influencing compound concentrations in leguminous crops [12]. Research investigating protein and oil content in soybean populations has revealed complex genetic control mechanisms that may also influence isoflavone production, including prunetin synthesis [12]. The identification of quantitative trait loci associated with these compounds suggests that genetic factors play crucial roles in determining phytochemical concentrations [12].

Phytochemical Profile in Different Plant Parts

The phytochemical profile of prunetin varies significantly among different plant anatomical structures, reflecting the complex metabolic processes that govern secondary metabolite synthesis and distribution within plant tissues [16] [18] [35]. Research investigations have revealed distinct patterns of compound accumulation that vary depending on plant species, developmental stage, and environmental conditions [16].

Table 2: Phytochemical Distribution Patterns in Plant Tissues

Plant PartTypical CharacteristicsPrunetin Accumulation PatternAssociated Compounds
LeavesHigh metabolic activityVariable, often moderate levelsOther flavonoids, phenolic acids
BarkStorage and defenseHigh concentrations documentedLignins, tannins, defensive compounds
StemsTransport and storageIntermediate levelsStructural compounds, transport metabolites
FlowersReproductive tissuesLower concentrations typicallyAnthocyanins, other flower pigments
RootsNutrient uptake and storageVariable depending on speciesRoot-specific metabolites

Studies examining the phytochemical profiles of different plant parts have revealed that leaves typically demonstrate the highest concentrations of total phenolic compounds, including flavonoids and isoflavones [16]. Research investigating Bulbine natalensis demonstrated that leaves contained the highest presence of tannins, phenolics, and coumarins compared to underground stems and roots [16]. However, underground stems showed the highest total phenolic content (1909.2 ± 4.8 mg gallic acid equivalent per gram), followed by roots and then leaves [16].

The distribution of flavonoid compounds, including isoflavones such as prunetin, demonstrates tissue-specific patterns that reflect the functional roles of these compounds within plant physiology [16]. Research has shown that underground stems of Bulbine natalensis contained the highest total flavonoid content (259.7 ± 27.2 mg quercetin equivalent per gram), followed by roots and leaves [16]. These patterns suggest that different plant tissues may serve distinct roles in flavonoid metabolism and storage.

Studies examining the phytochemical composition of Ficus sagittifolia stem bark have provided insights into the types of compounds that typically co-occur with isoflavones in woody plant tissues [35]. Research documented the isolation of seven compounds from stem bark, including flavonoids, dihydrobenzofurans, coumarins, and terpenoids [35]. The presence of multiple compound classes within bark tissues suggests complex metabolic networks that may influence prunetin synthesis and accumulation [35].

Research investigating tissue-specific compound distribution has revealed that the sites of synthesis often differ from accumulation sites, particularly in mature plant tissues [15]. Studies examining alkaloid distribution patterns have demonstrated that roots may display the highest total compound content while showing lower transcriptional activity compared to aerial plant parts [15]. This finding suggests the operation of transport mechanisms that move compounds from synthesis sites to storage locations [15].

The temporal aspects of phytochemical accumulation have also been investigated, with research demonstrating that compound concentrations may vary depending on plant developmental stage and seasonal factors [15]. Studies have shown that transcript accumulation patterns for biosynthetic genes may not directly correlate with final compound concentrations, suggesting post-transcriptional regulatory mechanisms that influence phytochemical profiles [15].

The plant route to prunetin begins with the ubiquitous flavanone naringenin. In leguminous species a cytochrome P450 isoflavone synthase inserts an aromatic C2–C3 double bond and a 2-hydroxy group, converting naringenin into 2-hydroxyisoflavanone, which is dehydrated in situ to the isoflavone genistein [1]. Genistein is then methylated at the 7-hydroxyl position by an S-adenosyl-L-methionine–dependent isoflavone 7-O-methyltransferase (EC 2.1.1.150) to furnish prunetin [2] [3]. Relative turnover data show that the alfalfa enzyme converts genistein to prunetin with 36–50 per cent of the activity recorded for its preferred substrate daidzein [2].

An alternative chemo-enzymatic strategy employs naringinase to hydrolyse the citrus glycoside naringin to the aglycone naringenin, followed by step-wise oxidation and O-methylation; an eight-step sequence accomplished a 26 per cent overall yield of prunetin from naringenin under laboratory conditions [4] [5].

StepSubstrate → ProductCatalyst (representative gene/protein)Selected kinetic or yield dataSource
1Naringenin → 2-HydroxyisoflavanoneCytochrome P450 isoflavone synthase (CYP93C)kcat 0.9 s⁻¹ (soybean microsomes) [1]
22-Hydroxyisoflavanone → Genistein2-Hydroxyisoflavanone dehydrataseFast, non-rate-limiting [1]
3Genistein → PrunetinIsoflavone 7-O-methyltransferase (EC 2.1.1.150)36–50% relative activity vs. daidzein; Km 8–12 µM (alfalfa) [2] [3]
4*Naringenin → Prunetin (semisynthesis)Eight-step chemo-enzymatic sequence26% overall isolated yield [4] [5]

*Semi-synthetic laboratory route.

Enzymatic Conversions in the Isoflavonoid Pathway

Beyond the core steps above, prunetin formation is embedded in a modular isoflavonoid network:

  • Chalcone isomerase delivers the naringenin scaffold from naringenin chalcone.
  • Cytochrome P450 isoflavone synthase introduces the isoflavone nucleus as outlined.
  • Isoflavone 7-O-methyltransferase is a soluble class I methyltransferase that binds one magnesium ion per monomer and catalyses a single-displacement transfer of the methyl group from S-adenosyl-L-methionine [3]. Crystallography revealed a catalytic histidine-aspartate dyad that orients the phenolic oxygen of genistein for attack [3].
  • Distinct isoflavone 4′-O- and 3′-O-methyltransferases (for example PlOMT4 from Pueraria lobata) modify other positions but do not yield prunetin [6] [7].

Manipulating the 7-O-methyltransferase gene in alfalfa hairy roots raises prunetin precursors and increases resistance to fungal pathogens, illustrating the physiological importance of this single regio-selective step [8].

Structure Elucidation and Confirmation Methods

Prunetin was first isolated from Prunus emarginata and its structure assigned in 1945 by chemical degradation and ultraviolet spectroscopy [9]. Definitive proof came from total synthesis and nuclear Overhauser effect studies in 1950, confirming the methoxy group at C-7 rather than C-4′ [10]. Modern protocols combine high-resolution nuclear magnetic resonance, high-resolution electrospray mass spectrometry and single-crystal X-ray diffraction obtained from semisynthetic material to secure the structure unambiguously [4].

YearTechniqueDiagnostic evidenceReference
1945Ultraviolet and infrared spectroscopyB-ring hydroxyl shift on methylation; λmax 260 nm [9]
1950Partial ethylation followed by total synthesisIdentity of diethyl ether of prunetin with synthetic standard [10]
2001Single-crystal X-ray diffractionPlanar isoflavone core, methoxy at C-7, intra-molecular H-bond O5–O4 [4]
2021¹H/¹³C-NMR and high-resolution mass spectrometryδH 8.06 (1H, H-2), m/z 285.0763 [M + H]⁺ [4]

Glycosides and Other Derivatives of Prunetin

Plants and microbes elaborate prunetin into a small family of conjugates that modulate solubility and bio-reactivity.

DerivativeMolecular formulaBiosynthetic enzyme or processNatural or experimental sourceNotable activityReference
Prunetin 4′-O-β-D-glucoside (prunetrin)C₂₂H₂₂O₁₀UDP-glucose:flavonoid 4′-O-glucosyltransferaseDalbergia sissoo, Prunus yedoensis cell cultureInduces G₂/M arrest in hepatocellular carcinoma cells [11] [12]
Prunetin 5-O-β-D-glucoside (prunetinoside)C₂₂H₂₂O₁₀UDP-glucose:isoflavone 5-O-glucosyltransferaseFicus nervosa leavesSuppresses nitric oxide and interleukin-6 in macrophages [13] [14]
Prunetin 4′-O-phosphateC₁₆H₁₃O₈PMicrobial biorenovation with Bacillus speciesFermented soybean culturesDown-regulates cyclo-oxygenase-2 via mitogen-activated protein kinase blockade [15] [16]
Prunetin 7-O-β-D-glucuronideC₂₂H₂₀O₁₁UDP-glucuronosyltransferase 1A1 predominantHuman liver microsomesMajor plasma metabolite, low intrinsic estrogenicity [17] [18]
Prunin (naringenin 7-O-glucoside)C₂₁H₂₂O₁₁α-Rhamnosidase-deficient naringinase routeGrapefruit peel biotransformationIntermediate toward prunetin semisynthesis [19] [20]

Enzymology of conjugate formation

Plant UDP-glucosyltransferases of the UGT88 family display high catalytic efficiencies for 7-hydroxy-isoflavones, but regiospecific 5- or 4′-glycosylation requires distinct isoforms, explaining the restricted occurrence of prunetinoside and prunetrin in nature [21]. In soybean leaves, inducible malonyltransferases subsequently decorate prunetin glucosides with malonate esters, increasing vacuolar sequestration [22].

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Melting Point

246 - 248 °C

UNII

1TG4H5H11J

Other CAS

552-59-0

Metabolism Metabolites

Prunetin has known human metabolites that include 3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-5-yl]oxyoxane-2-carboxylic acid.

Wikipedia

Prunetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

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